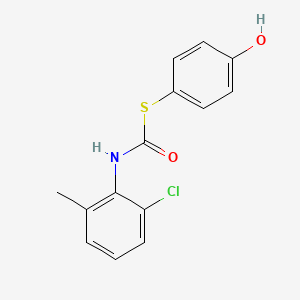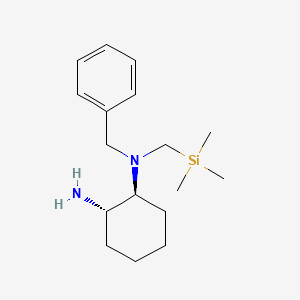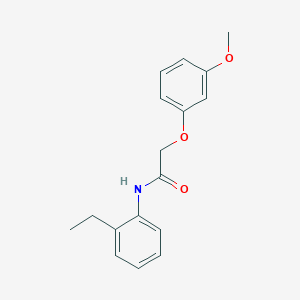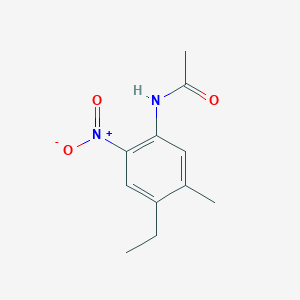
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is an organic compound with the molecular formula C16H18N2O. It is a nitrile derivative that features a benzyloxy group attached to a cyclohexane ring, which is further substituted with a cyano group and an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile typically involves the reaction of cyclohexanone with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or alkoxides replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of benzyloxycyclohexanone or benzyloxycyclohexanecarboxylic acid.
Reduction: Formation of 4-benzyloxy-1-aminocyclohexaneacetonitrile.
Substitution: Formation of 4-halocyclohexaneacetonitrile derivatives.
Applications De Recherche Scientifique
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is not well-documented. its reactivity can be attributed to the presence of the cyano and benzyloxy groups, which can participate in various chemical transformations. The cyano group is known to be an electron-withdrawing group, which can influence the reactivity of the compound in nucleophilic and electrophilic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-1-cyclohexene: A compound with a similar cyano group but lacking the benzyloxy and acetonitrile moieties.
1-Benzyl-4-cyano-4-cyclohexylaminopiperidine: Contains a cyano group and a benzyl group but differs in the overall structure and functional groups.
Uniqueness
4-Benzyloxy-1-cyano-1-cyclohexaneacetonitrile is unique due to the combination of the benzyloxy, cyano, and acetonitrile groups attached to a cyclohexane ring
Propriétés
Numéro CAS |
69857-51-8 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-(cyanomethyl)-4-phenylmethoxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H18N2O/c17-11-10-16(13-18)8-6-15(7-9-16)19-12-14-4-2-1-3-5-14/h1-5,15H,6-10,12H2 |
Clé InChI |
HFPFLOSHMDHCDL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1OCC2=CC=CC=C2)(CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)


![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)






